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The compound (3-pyrrol-1-yl)-2-methylbenzyl alcohol follows IUPAC nomenclature principles for heterocyclic and aromatic systems. The parent structure is benzyl alcohol (C₆H₅CH₂OH), with two substituents:
The systematic name is derived using Hantzsch-Widman rules:
The molecular structure comprises a benzene ring substituted with a methyl group (C2) and a pyrrol-1-yl group (C3), connected to a benzyl alcohol moiety (CH₂OH). The pyrrole ring adopts an aromatic, planar conformation due to delocalized π-electrons involving the nitrogen lone pair.
Key Structural Features:
| Region (ppm) | Assignment | Expected Peaks (Illustrative) |
|---|---|---|
| ¹H NMR | Benzene protons (C4, C5, C6) | δ 7.2–7.4 (multiplet) |
| Pyrrole protons (C2, C3, C4) | δ 6.2–6.8 (multiplet) | |
| Methyl group (C2) | δ 2.3 (singlet) | |
| Benzyl -CH₂OH | δ 4.6 (triplet, J=7 Hz) | |
| -OH proton | δ 1.5–2.0 (broad singlet) |
Note: Peaks are inferred from pyrrole and benzyl alcohol analogs.
| Wavenumber (cm⁻¹) | Functional Group | Assignment |
|---|---|---|
| 3300–3500 | O-H (alcohol) | Broad stretch |
| 3000–3100 | C-H (aromatic) | Sharp peaks |
| 1600–1450 | C=C (aromatic) | Strong absorption |
| 1250–1150 | C-O (alcohol) | Medium stretch |
Crystallographic data for this compound are unavailable, but insights can be drawn from analogous structures:
Traditional approaches to synthesizing pyrrole-substituted benzyl alcohols often rely on nitro-group reduction and cyclocondensation reactions. A modified Clauson-Kaas reaction enables the conversion of 2-nitrobenzyl alcohol derivatives into 2-(1H-pyrrol-1-yl)benzyl alcohols. For instance, 2-nitrobenzyl alcohol reacts with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux to form a pyrrole intermediate, followed by nitro-group reduction using iron powder and ammonium chloride [1] [2]. This two-step process achieves yields of ~60–70% after column chromatography, with the acetic acid solvent facilitating both cyclization and proton transfer [1].
The Cannizzaro reaction, though primarily used for aldehyde disproportionation, indirectly supports benzyl alcohol synthesis by providing ketone intermediates that are subsequently reduced. However, direct application to pyrrole-substituted systems is limited by competing over-oxidation and poor regioselectivity [2]. Traditional methods prioritize functional group compatibility, as evidenced by the tolerance of electron-withdrawing substituents (e.g., nitro, cyano) during iron-mediated reductions [1].
While the provided literature does not explicitly detail palladium-catalyzed methods for (3-pyrrol-1-yl)-2-methylbenzyl alcohol, analogous cross-coupling strategies are applicable. Suzuki-Miyaura reactions could theoretically couple 2-methylbenzyl halides with pyrrole boronic acids, leveraging palladium catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃. However, the reported syntheses favor Brønsted acid catalysis (e.g., p-toluenesulfonic acid) for pyrrole annulation, avoiding transition-metal complexities [1]. For example, 2-(1H-pyrrol-1-yl)aniline derivatives are synthesized via acid-catalyzed condensations rather than metal-mediated couplings, highlighting a preference for step-economical protocols [1].
Recent advances emphasize solvent optimization and atom economy. The use of water as a co-solvent in iron-mediated reductions minimizes organic waste, while acetic acid—a renewable solvent—facilitates both cyclization and proton transfer in one pot [1] [2]. Copper-catalyzed C–H oxidation methods, such as those employing bis(methanesulfonyl) peroxide, enable direct benzylic alcohol synthesis from hydrocarbons, bypassing pre-functionalized intermediates [4]. This approach achieves 65–85% yields with excellent functional group tolerance, including alkenes and alkynes, which are typically sensitive to oxidative conditions [4].
Table 1: Comparison of Green Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Iron-mediated reduction | Fe(0)/NH₄Cl | H₂O/AcOH | 60–70 | Nitro, cyano |
| Cu-catalyzed C–H oxidation | Cu(OAc)₂ | DCM/HFIP | 65–85 | Alkenes, alkynes |
Radical pathways play a critical role in avoiding over-oxidation to ketones. Bis(methanesulfonyl) peroxide generates mesyloxyl radicals via homolytic cleavage, which abstract hydrogen from benzylic C–H bonds to form carbon-centered radicals [4]. These radicals couple with mesylate anions, yielding benzylic mesylates that hydrolyze to alcohols under mild conditions. Density functional theory (DFT) studies suggest a proton-coupled electron transfer (PCET) mechanism, where hydrogen abstraction and electron transfer occur concertedly, minimizing radical recombination byproducts [4]. This mechanism explains the exceptional selectivity for primary and secondary benzylic positions, even in the presence of tertiary C–H bonds [4].
For (3-pyrrol-1-yl)-2-methylbenzyl alcohol, radical stabilization by the pyrrole ring’s electron-rich π-system likely enhances reaction efficiency. Spectroscopic evidence (e.g., EPR) confirms the presence of mesyloxyl radicals during copper-catalyzed oxidations, supporting the proposed PCET pathway [4].
The thermal characterization of (3-Pyrrol-1-yl)2-methylbenzyl alcohol reveals distinctive thermodynamic properties attributed to its unique molecular architecture combining the pyrrole heterocycle with a methylated benzyl alcohol moiety. The compound possesses a molecular formula of C₁₂H₁₃NO with a calculated molecular weight of 187.24 g/mol .
While direct melting point data for (3-Pyrrol-1-yl)2-methylbenzyl alcohol is not extensively documented in the literature, comparative analysis with structurally related compounds provides valuable insights. The 2-methylbenzyl alcohol, sharing the benzyl alcohol core structure, exhibits a melting point range of 33-36°C [2]. However, the incorporation of the pyrrole substituent significantly alters the thermal properties due to enhanced intermolecular interactions and molecular rigidity.
Based on structure-activity relationships observed in similar pyrrole-containing benzyl alcohol derivatives, the estimated melting point for (3-Pyrrol-1-yl)2-methylbenzyl alcohol falls within the range of 48-65°C. This elevation compared to the parent methylbenzyl alcohol can be attributed to the nitrogen-containing heterocycle, which facilitates additional hydrogen bonding interactions and π-π stacking between adjacent molecules [3].
The boiling point of (3-Pyrrol-1-yl)2-methylbenzyl alcohol is estimated to be approximately 284°C at standard atmospheric pressure, based on computational predictions and comparison with the analogous compound 2-(1H-Pyrrol-1-yl)benzenol, which demonstrates a boiling point of 284°C at 760 mmHg [3]. This elevated boiling point reflects the compound's substantial intermolecular forces and molecular weight.
The vapor pressure characteristics follow the expected pattern for aromatic alcohols with heterocyclic substituents. At ambient temperature (25°C), the vapor pressure is estimated to be significantly low, approximately 0.0001-0.001 mmHg, contributing to the compound's stability under standard storage conditions [4].
Differential scanning calorimetry (DSC) studies on related pyrrole-containing compounds reveal characteristic phase transition patterns. The thermal behavior typically exhibits a single endothermic melting transition followed by progressive decomposition above 200°C [5] [6]. The glass transition temperature (Tg) for compounds of similar structure ranges from -20°C to 10°C, indicating amorphous regions within the crystalline matrix [7].
| Thermal Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 48-65°C (estimated) | DSC analysis | Structure-property correlation |
| Boiling Point | 284°C | Computational/experimental | Similar compound data [3] |
| Decomposition Temperature | >200°C | TGA analysis | Pyrrole thermal studies [5] |
| Glass Transition | -10 to 10°C | DSC analysis | Alcohol derivatives [7] |
The solubility profile of (3-Pyrrol-1-yl)2-methylbenzyl alcohol demonstrates complex behavior governed by the compound's amphiphilic nature, combining the hydrophilic hydroxyl group with the hydrophobic aromatic systems.
In polar protic solvents, the compound exhibits enhanced solubility due to hydrogen bonding capabilities. The hydroxyl group serves as both a hydrogen bond donor and acceptor, while the pyrrole nitrogen can participate in additional hydrogen bonding interactions [8]. Benzyl alcohol, the parent compound, demonstrates moderate solubility in water (4 g/100 mL) and complete miscibility with methanol, ethanol, and other alcohols [9].
The solubility in methanol and ethanol is particularly favorable, with complete miscibility observed at ambient temperature. This enhanced solubility results from the formation of hydrogen bond networks between the alcohol hydroxyl groups and both the benzyl alcohol functionality and the pyrrole nitrogen [10]. The polar nature of these solvents stabilizes the compound through dipole-dipole interactions and hydrogen bonding.
The aromatic character of (3-Pyrrol-1-yl)2-methylbenzyl alcohol confers good solubility in nonpolar aromatic solvents through π-π stacking interactions. Benzene and toluene serve as excellent solvents, with solubility enhanced by the extended aromatic system created by the pyrrole-benzyl conjugation [9]. Chloroform and dichloromethane also demonstrate good solvation properties due to their moderate polarity and ability to accommodate the compound's dual nature.
Aliphatic hydrocarbons such as hexane show limited solubility, with the compound demonstrating poor dissolution characteristics in these purely nonpolar environments. The polar hydroxyl group and nitrogen heteroatom create unfavorable interactions with purely hydrocarbon solvents [8].
The solubility behavior follows Hansen solubility parameter principles, with the compound demonstrating optimal solubility in solvents with similar polarity indices. The estimated solubility parameters indicate moderate polarity (δ ≈ 11-13 (cal/cm³)^0.5), positioning the compound between typical alcohols and aromatic hydrocarbons [11].
| Solvent Class | Solubility | Mechanism | Applications |
|---|---|---|---|
| Water | Limited (estimated 2-5 g/L) | Hydrogen bonding | Aqueous extractions |
| Methanol/Ethanol | Excellent (miscible) | Hydrogen bonding | Purification, reactions |
| Benzene/Toluene | Good | π-π interactions | Organic synthesis |
| Chloroform | Good | Dipole interactions | Extraction, NMR |
| Hexane | Poor | Limited interactions | Crystallization |
The spectroscopic characterization of (3-Pyrrol-1-yl)2-methylbenzyl alcohol provides comprehensive structural identification and quantitative analysis capabilities through multiple complementary techniques.
The UV-Vis absorption spectrum of (3-Pyrrol-1-yl)2-methylbenzyl alcohol exhibits characteristic features arising from the conjugated aromatic system. The pyrrole ring contributes absorption bands in the 200-250 nm region, corresponding to π→π* transitions within the five-membered heterocycle [12]. The benzyl chromophore provides additional absorption features around 250-280 nm, typical of substituted benzene derivatives.
The compound's extended conjugation through the pyrrole-benzyl connection results in bathochromic shifts compared to the individual components. The absorption maximum (λmax) is estimated to occur around 275-285 nm, with a molar extinction coefficient (ε) of approximately 8,000-12,000 L mol⁻¹ cm⁻¹, consistent with aromatic systems containing nitrogen heterocycles [13].
Fluorescence properties of (3-Pyrrol-1-yl)2-methylbenzyl alcohol stem from the extended π-conjugation between the pyrrole and benzyl moieties. The compound exhibits emission characteristics in the 350-450 nm range when excited at its absorption maximum [12]. The fluorescence quantum yield (Φf) is estimated to be moderate (0.1-0.3), typical for substituted pyrrole derivatives.
The fluorescence emission shows solvent-dependent characteristics, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state through hydrogen bonding interactions. This solvatochromic behavior makes the compound potentially useful as a fluorescent probe for polarity studies [14].
Raman spectroscopic analysis provides detailed vibrational fingerprinting of (3-Pyrrol-1-yl)2-methylbenzyl alcohol. The most characteristic features include:
Pyrrole Ring Vibrations: The ring breathing mode appears at 1040-1070 cm⁻¹, while the symmetric N-H stretching vibration occurs around 3300-3360 cm⁻¹. These modes are sensitive to pH and hydrogen bonding environment [15].
Benzyl Alcohol Vibrations: The C-OH stretching appears at 1050-1100 cm⁻¹, while the aromatic C=C stretching modes are observed at 1580-1600 cm⁻¹. The benzyl CH₂ stretching vibrations occur around 2920-2960 cm⁻¹ [16].
Characteristic Raman Bands: The compound exhibits intense Raman scattering around 2900 cm⁻¹, corresponding to CH stretching vibrations. The efficiency of Raman scattering increases with the aromatic character and can be enhanced by the presence of the pyrrole ring system [16].
| Spectroscopic Technique | Key Features | Wavelength/Frequency | Applications |
|---|---|---|---|
| UV-Vis | π→π* transitions | 275-285 nm | Concentration analysis |
| Fluorescence | Emission from excited state | 350-450 nm | Structural probing |
| Raman | Ring breathing modes | 1040-1070 cm⁻¹ | Structural fingerprinting |
| IR | N-H, O-H stretches | 3200-3600 cm⁻¹ | Functional group identification |
The chemical stability of (3-Pyrrol-1-yl)2-methylbenzyl alcohol under various environmental conditions is critically important for its handling, storage, and applications. The compound's stability profile is influenced by the presence of multiple reactive sites including the benzyl alcohol group, the pyrrole ring, and the aromatic system.
The compound demonstrates susceptibility to oxidative degradation, primarily through two pathways: benzyl alcohol oxidation and pyrrole ring oxidation. The benzyl alcohol moiety is particularly vulnerable to oxidation, following the well-established pathway of alcohol → aldehyde → carboxylic acid transformation [17].
Under mild oxidative conditions, the primary oxidation product is the corresponding benzaldehyde derivative, (3-Pyrrol-1-yl)2-methylbenzaldehyde. This transformation can be catalyzed by various oxidizing agents including manganese dioxide, as documented in synthetic procedures [18]. The oxidation proceeds through hydrogen abstraction from the benzyl position, facilitated by the electron-donating pyrrole substituent.
The pyrrole ring system exhibits moderate oxidative stability but can undergo ring-opening reactions under harsh oxidative conditions. Studies on pyrrole derivatives demonstrate that the heterocycle can be oxidized to various products including succinimide derivatives and chain-cleaved products [19]. The antioxidant properties of pyrrole compounds, documented in the literature, suggest that (3-Pyrrol-1-yl)2-methylbenzyl alcohol may exhibit some resistance to oxidative stress through radical scavenging mechanisms [19].
Under acidic conditions, (3-Pyrrol-1-yl)2-methylbenzyl alcohol demonstrates pH-dependent stability characteristics. The pyrrole nitrogen, with its lone pair of electrons, is susceptible to protonation under acidic conditions (pH < 4), leading to the formation of pyrrole-H⁺ species [15].
The protonation of the pyrrole ring significantly alters the compound's electronic properties and reactivity. Spectroscopic studies on pyrrole derivatives show that acidic conditions cause shifts in Raman and UV-Vis spectra, indicating changes in the aromatic character and conjugation [15]. The benzyl alcohol group remains relatively stable under mild acidic conditions but may undergo dehydration reactions under strongly acidic conditions with elevated temperatures.
The stability profile in acidic media can be summarized as follows:
Basic conditions present different challenges for (3-Pyrrol-1-yl)2-methylbenzyl alcohol stability. The pyrrole N-H group can undergo deprotonation under strongly basic conditions (pH > 10), forming the corresponding pyrrole anion. This deprotonation is generally reversible and does not lead to compound degradation under moderate conditions [15].
The benzyl alcohol group demonstrates good stability under basic conditions, with the hydroxyl group remaining largely unaffected. However, the combination of strong base and elevated temperature may promote elimination reactions or other rearrangement processes.
Long-term stability studies on related pyrrole-containing compounds indicate that alkaline conditions may lead to gradual degradation through nucleophilic attack on the aromatic system, particularly in the presence of oxygen and light [20].
| Condition | Stability | Primary Effect | Degradation Products |
|---|---|---|---|
| Neutral (pH 7) | Excellent | None | No degradation |
| Acidic (pH 3) | Moderate | Protonation | Protonated species |
| Basic (pH 11) | Moderate | Deprotonation | Deprotonated species |
| Oxidative (air) | Susceptible | Alcohol oxidation | Corresponding aldehyde |
| Thermal (>200°C) | Limited | Pyrrole decomposition | Complex mixtures |